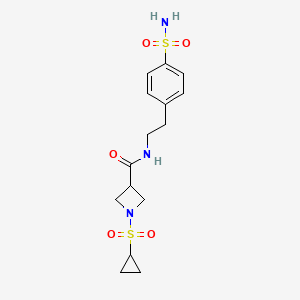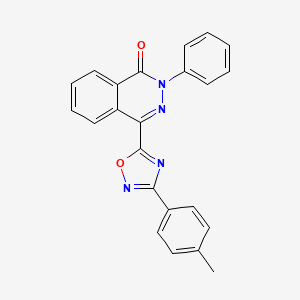
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is a heterocyclic molecule that combines elements of phthalazinone and oxadiazole, contributing to its diverse chemical reactivity and potential in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of 1,2,4-oxadiazole: : This step usually begins with the reaction of p-tolyl hydrazine with a carbonyl compound, followed by cyclization to form the oxadiazole ring.
Coupling with Phthalazinone: : The oxadiazole intermediate is then coupled with 2-phenyl phthalazinone under specific conditions such as reflux in the presence of a catalyst like phosphorous oxychloride (POCl3).
Industrial Production Methods
In industrial settings, scaling up these reactions involves optimizing factors such as temperature, solvent selection, and catalyst efficiency to ensure high yield and purity. Techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using agents like hydrogen peroxide to introduce additional functional groups.
Reduction: : Undergoes reduction with reducing agents such as sodium borohydride.
Substitution: : Participates in nucleophilic substitution reactions, facilitated by the presence of aromatic rings.
Common Reagents and Conditions
Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products vary depending on the reaction type but can include functionalized derivatives that enhance the compound's properties, such as increased solubility or reactivity.
科学研究应用
Chemistry
In chemistry, the compound is utilized as a building block for synthesizing complex molecules, particularly in heterocyclic chemistry. Its unique structure allows for the creation of novel compounds with potential pharmaceutical applications.
Biology and Medicine
In the biomedical field, 2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is explored for its potential as an anti-cancer agent, given its ability to interact with specific biological targets. Additionally, its derivatives are studied for antimicrobial and antiviral properties.
Industry
Industrially, this compound finds applications in the development of advanced materials, such as organic semiconductors and photonic devices. Its electronic properties make it suitable for use in optoelectronic applications.
作用机制
The compound exerts its effects through interactions at the molecular level, often involving specific proteins or enzymes. The mechanism can vary depending on the application:
In medicinal chemistry: , it may inhibit or activate certain pathways critical for cancer cell proliferation or microbial survival.
In materials science: , its electronic configuration allows it to participate in electron transfer processes, crucial for its function in devices.
相似化合物的比较
Compared to other similar compounds, such as:
2-phenyl-4-(1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one stands out due to its unique combination of the phthalazinone and oxadiazole rings. This unique structure imparts distinct electronic and chemical properties, making it more versatile and effective in various applications.
Feel free to ask for more details or explore another topic!
属性
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-11-13-16(14-12-15)21-24-22(29-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUYAVBTSOXCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)
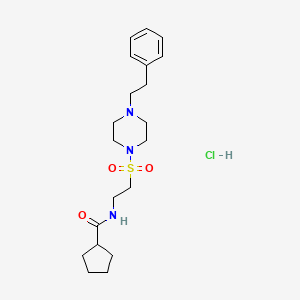
![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)
![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)
![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)
![1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2995379.png)
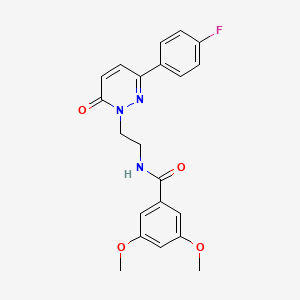
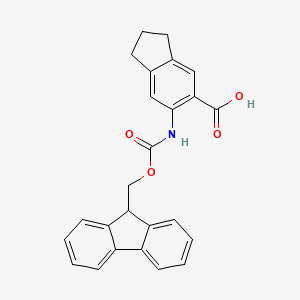
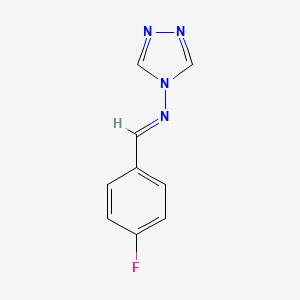
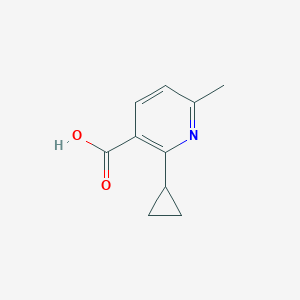

![8-[(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2995387.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)
